molecular formula C8HF15O2 B8818668 Perfluoro-n-[13C8]octanoic acid CAS No. 1350614-84-4

Perfluoro-n-[13C8]octanoic acid

Cat. No.: B8818668
CAS No.: 1350614-84-4
M. Wt: 422.010 g/mol
InChI Key: SNGREZUHAYWORS-LLXNCONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perfluoro-n-[13C8]octanoic acid is a stable isotope-labeled analog of perfluorooctanoic acid (PFOA), where all eight carbon atoms are replaced with the carbon-13 ( 13 C) isotope. This high-purity compound is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling highly accurate and reliable tracing, detection, and quantification of native PFOA in complex samples. PFOA is a perfluorinated carboxylic acid that functions as a potent surfactant due to its chemical structure, which consists of a hydrophilic carboxylic acid head group and a lipophobic/hydrophobic perfluorinated tail group . This structure provides exceptional stability, making it a persistent environmental organic pollutant, often referred to as a "forever chemical" . As a key member of the per- and polyfluoroalkyl substances (PFAS) family, it is a subject of intense research and regulatory focus. This isotopically labeled standard is critical for advancing research on the environmental fate, bioaccumulation, and toxicology of PFAS. Its primary applications include method development and validation in the analysis of drinking water, groundwater, serum, and other matrices. Researchers rely on it to correct for matrix effects and analyte loss during sample preparation, ensuring data integrity. The International Agency for Research on Cancer (IARC) has classified PFOA as being carcinogenic to humans, underscoring the importance of precise monitoring . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1350614-84-4

Molecular Formula

C8HF15O2

Molecular Weight

422.010 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2,3,4,5,6,7,8-13C8)octanoic acid

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

SNGREZUHAYWORS-LLXNCONNSA-N

Isomeric SMILES

[13C](=O)([13C]([13C]([13C]([13C]([13C]([13C]([13C](F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Synthesis and Characterization of Perfluoro N 13c8 Octanoic Acid for Research Applications

Methodologies for Isotopic Labeling of Perfluorooctanoic Acid

Isotopic labeling of perfluoroalkyl substances (PFAS) like PFOA is essential for a variety of research applications, including metabolic studies and environmental tracking. nih.gov The introduction of a stable isotope, such as carbon-13, into the molecular structure of PFOA creates a compound that is chemically identical to the native substance but can be differentiated by its mass. acs.org This distinction is critical for its use as an internal standard in mass spectrometry-based analytical methods. nih.govpca.state.mn.us

Radiosynthesis Approaches for Labeled Perfluoroalkyl Substances

Radiolabeling of PFAS has been achieved using isotopes like fluorine-18 (B77423) (¹⁸F), sulfur-35 (B81441) (³⁵S), and carbon-14 (B1195169) (¹⁴C). acs.orgdiva-portal.org A novel method for labeling PFAS with ¹⁸F has been developed, which is a chemically distinct process from the significant organic synthesis required for ³⁵S or ¹⁴C labeling. acs.orgwalisongo.ac.id This technique allows for radiosynthesis and purification in under an hour. acs.orgwalisongo.ac.id Studies have utilized ³⁵S-labeled perfluorooctanesulfonic acid (PFOS) and ¹⁴C-labeled PFOA to investigate their biodistribution. acs.orgdiva-portal.org The synthesis of ¹⁴C-PFOA has been accomplished using reactive Grignard reagents, perfluoroalkyl iodides, and ¹⁴C-labeled carbon dioxide. diva-portal.org

Specific Routes for Carbon-13 Enrichment in Perfluoro-n-octanoic Acid

The synthesis of Perfluoro-n-[¹³C₈]octanoic acid involves the incorporation of eight carbon-13 atoms into the octanoic acid backbone. While specific proprietary synthesis methods are not always fully disclosed, general synthetic strategies for introducing ¹³C into organic molecules can be adapted. One common approach involves using a ¹³C-labeled starting material, such as ¹³C-paraformaldehyde, in a multi-step synthesis. For example, a labeled 2-octyn-1-ol (B148842) can be generated from the reaction of deprotonated 1-heptyne (B1330384) with ¹³C-paraformaldehyde. nih.gov This can then be further reacted and elaborated to form the full carbon chain of octanoic acid, with all carbons being ¹³C. Another strategy involves the use of ¹³C-labeled carbon tetrabromide (¹³CBr₄) as the labeling source in a Corey-Fuchs reaction to create a terminal ¹³C-labeled alkyne, which can then be used to build the desired fatty acid structure. nih.gov For Perfluoro-n-[¹³C₈]octanoic acid, a perfluorinated starting material would be necessary, and all subsequent reagents contributing to the carbon backbone would need to be ¹³C-labeled.

Spectroscopic and Structural Confirmation of Isotopic Labeling

Following synthesis, rigorous analytical techniques are employed to confirm the successful incorporation of the carbon-13 isotopes and to assess the purity of the final product.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Carbon-13 Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. For Perfluoro-n-[¹³C₈]octanoic acid, ¹³C NMR is the primary method for validating the isotopic labeling. The ¹³C NMR spectrum of the labeled compound will show distinct signals for each of the eight carbon-13 atoms in the perfluorinated chain. nih.gov The chemical shifts of these signals are influenced by the highly electronegative fluorine atoms. acs.org Furthermore, the coupling between the ¹³C nuclei and the adjacent ¹⁹F nuclei provides additional structural information. acs.org High-resolution solid-state ¹³C NMR techniques may be necessary to overcome the line broadening caused by large ¹³C-¹⁹F and ¹⁹F-¹⁹F dipolar couplings. acs.org The presence of strong ¹³C resonances for the enriched carbons is a clear indicator of successful labeling. osti.gov

Mass Spectrometry Techniques for Isotopic Purity Assessment

Mass spectrometry (MS) is crucial for determining the isotopic purity of Perfluoro-n-[¹³C₈]octanoic acid. This technique separates ions based on their mass-to-charge ratio (m/z). The molecular weight of Perfluoro-n-[¹³C₈]octanoic acid is 422.0 g/mol , which is higher than that of the unlabeled PFOA (414.07 g/mol ) due to the eight ¹³C atoms. nih.govisotope.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing PFAS. nih.gov In this technique, the labeled PFOA is ionized, and the resulting parent ion is fragmented. The specific fragmentation pattern and the masses of the resulting product ions are used to confirm the identity and isotopic enrichment of the compound. nih.govchromatographyonline.com Isotope dilution analysis using LC-MS/MS, where a known amount of the ¹³C-labeled standard is added to a sample, allows for accurate quantification of the unlabeled PFOA by comparing the signal intensities of the labeled and unlabeled analytes. nih.govpca.state.mn.us

Interactive Data Table: Properties of Perfluoro-n-octanoic Acid and its ¹³C₈ Isotope

Property Perfluoro-n-octanoic acid (PFOA) Perfluoro-n-[¹³C₈]octanoic acid
Molecular Formula C₈HF₁₅O₂ [¹³C]₈HF₁₅O₂
Molecular Weight 414.07 g/mol nih.gov 422.0 g/mol isotope.com
CAS Number 335-67-1 isotope.com 1350614-84-4 isotope.comlgcstandards.com
¹³C NMR Shows characteristic peaks for the 8 carbon atoms in the perfluorinated chain. nih.gov Shows enhanced signals for all eight ¹³C-labeled carbons, confirming enrichment. osti.gov

| Mass Spectrometry | Parent ion at m/z 413 (in negative ion mode). nih.gov | Parent ion at m/z 421 (in negative ion mode), an 8-unit mass shift from unlabeled PFOA. |

Advanced Analytical Methodologies Utilizing Perfluoro N 13c8 Octanoic Acid

Role as Internal Standard in Quantitative Environmental Analysis

The primary application of Perfluoro-n-[13C8]octanoic acid is as an internal standard, specifically in isotope dilution methods. dtic.mil Because it is labeled with the stable carbon-13 isotope across all eight carbon atoms, it is chemically identical to the native PFOA but has a distinct, higher molecular weight (422 g/mol vs. 414 g/mol for native PFOA). lgcstandards.comisotope.com This allows it to be distinguished by a mass spectrometer. By adding a known amount of the labeled standard to a sample before any preparation or analysis, it experiences the same chemical and physical processes—including any loss during extraction or variations in instrument response—as the native analyte. researchgate.net This co-processing is fundamental to achieving accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing PFOA in environmental matrices due to its high sensitivity and specificity. nih.gov In this context, this compound is widely used as an extracted internal standard (EIS) in validated methods, such as U.S. EPA Method 1633, for analyzing PFAS in wastewater, surface water, groundwater, soil, and tissues. epa.govazom.com

Analysts add a precise amount of this compound to each sample prior to extraction. azom.com During analysis, the instrument monitors specific mass transitions for both the native PFOA and the labeled standard. By comparing the area ratio of the native analyte to its labeled internal standard against a calibration curve, analysts can accurately determine the concentration of PFOA in the original sample. fda.gov.tw This approach effectively compensates for variations in sample extraction efficiency and instrument performance, which was a significant challenge in early PFAS analysis. nih.gov

Table 1: Example LC-MS/MS Parameters for PFOA and its Labeled Standard Note: Specific values for cone voltage and collision energy may be adjusted depending on the instrument used. fda.gov.tw

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
Perfluorooctanoic acid (PFOA)413369Analyte
This compound 421376Internal Standard

While less common than LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze perfluorocarboxylic acids (PFCAs), including PFOA. nih.gov PFCAs are not volatile enough for direct GC analysis and must first be converted into more volatile derivatives, such as esters or anilides. nih.govnih.gov This derivatization step adds complexity and potential for analyte loss.

In these methods, this compound is essential for reliable quantification. It is added to the sample before the derivatization reaction. Since it has the same chemical reactivity as native PFOA, it undergoes the derivatization process in the same manner and with the same efficiency. nih.gov When the final derivatized extract is analyzed by GC-MS, the labeled derivative serves as the internal standard, correcting for any inconsistencies or losses during both the derivatization and the extraction steps. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis, and the use of this compound is a prime example of its application. dtic.milnih.gov The technique's strength lies in its ability to correct for analyte losses at every stage of the analytical process, from initial sample handling to final detection.

The core principle involves spiking the sample with a known quantity of the isotopically labeled standard (e.g., this compound). epa.gov This standard equilibrates with the native analyte in the sample matrix. Any subsequent loss of the analyte during sample cleanup, concentration, or injection into the instrument will be accompanied by a proportional loss of the labeled standard. researchgate.net Because the mass spectrometer can differentiate between the two compounds based on their mass, the ratio of their signals remains constant regardless of volume changes or recovery rates. This stable ratio allows for a highly accurate calculation of the original analyte concentration, making IDMS a robust method for complex environmental samples where analyte recovery can be variable. nih.gov

Addressing Analytical Challenges with Isotopically Labeled Perfluoro-n-octanoic Acid

The analysis of PFOA is often complicated by the nature of the samples and the ubiquity of the compound itself. The use of this compound directly addresses two of the most significant challenges: matrix effects and background contamination.

Complex environmental samples such as wastewater, soil, and biological tissues contain numerous co-extracted compounds that can interfere with analysis. researchgate.net This "matrix effect" can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate underestimation or overestimation of its concentration. researchgate.net

This compound is the ideal tool to combat this problem. Since it is chemically identical to PFOA, it co-elutes from the liquid chromatograph at the same time. researchgate.net Therefore, it is exposed to the same co-eluting matrix components and experiences the same degree of ionization suppression or enhancement as the native analyte. chromatographyonline.com By calculating the ratio of the native analyte's response to the labeled standard's response, the matrix effect is effectively canceled out, enabling accurate quantification even in the most challenging sample types. researchgate.net

PFOA and other PFAS are notoriously present as background contaminants in many laboratory environments. They can be found in labware, instrument components (like tubing and seals), and solvents, leading to a risk of contaminating samples and producing falsely positive or elevated results. nih.gov

Using this compound as an internal standard provides a clear way to distinguish between the PFOA genuinely present in the sample and any extraneous background contamination. Any PFOA contamination introduced during sample preparation or analysis will be the unlabeled form (mass 413). The analytical method, however, specifically quantifies the native PFOA (mass 413) relative to the labeled standard (mass 421) that was intentionally added. fda.gov.tw The mass spectrometer can selectively ignore any signal that does not correspond to these specific masses, thereby ensuring that the reported results reflect only the analyte concentration from the original sample and are not skewed by laboratory-introduced contaminants.

Application in Non-Targeted and Suspect Screening Methodologies for Per- and Polyfluoroalkyl Substances

Beyond quantifying known PFAS, a major challenge is identifying new, emerging, or unexpected compounds. Non-targeted and suspect screening analyses, which aim to comprehensively characterize all or a predefined list of potential substances in a sample, are essential for this purpose. this compound plays a crucial role as an internal standard in these advanced screening workflows, typically utilizing high-resolution mass spectrometry (HRMS). nih.gov

In a non-targeted approach, a sample is analyzed to detect as many compounds as possible, which are then identified based on accurate mass, fragmentation patterns, and isotopic distributions. The inclusion of stable isotope-labeled standards, such as ¹³C₈-PFOA, is vital. nih.gov For instance, in a workflow for analyzing PFAS in wastewater and soil, samples were spiked with ¹³C₈-PFOA and ¹³C₈-PFOS prior to preparation and analysis by UltraPerformance Liquid Chromatography (UPLC) and Time-of-flight Mass Spectrometry (TOF-MS). This allows for a degree of quality control and helps in orienting the data analysis, even when the primary goal is the discovery of unknown compounds.

Suspect screening is a more focused approach where the analytical method searches for a list of suspected compounds that may not have available reference standards. The unique mass defect of perfluorinated compounds makes them particularly amenable to this type of analysis. nih.gov A combined targeted and non-targeted screening workflow benefits from the inclusion of a suite of stable isotope-labeled (SIL) PFAS compounds, including analogs of PFOA and PFOS. nih.gov These standards help to assess the performance of the sample preparation and analytical system across a range of PFAS chemistries, from more hydrophilic emerging compounds to legacy long-chain acids. nih.gov While not used for direct quantification of unknowns, the response of these internal standards provides confidence in the data generated for tentatively identified compounds. nih.gov

The use of ¹³C₈-PFOA and other labeled standards in these screening methods provides several advantages:

Increased Confidence: It helps in confirming the presence of PFAS as a chemical class within a complex dataset.

Method Performance: It serves as a check for the efficiency of the extraction and analytical process. nih.gov

Data Filtering: The known masses of the internal standards can be used to filter and process the large datasets generated by HRMS.

Role of ¹³C₈-PFOA in PFAS Screening Methodologies
MethodologyAnalytical TechniqueFunction of ¹³C₈-PFOASource
Non-Targeted AnalysisUPLC-TOF-MSInternal standard spiked into wastewater and soil samples prior to preparation to aid in data analysis and quality control.
Combined Targeted & Non-Targeted ScreeningLC-MS/MS (HRMS)Part of a stable isotope-labeled (SIL) mixture to monitor method performance for various PFAS chemistries. nih.gov
Suspect ScreeningHRMSProvides confidence in the detection of unexpected or novel PFAS compounds by ensuring the analytical system is performing correctly. nih.gov

Novel Stable Isotope Labeling Strategies for Perfluorocarboxylic Acid Analysis

Stable isotope labeling (SIL) is a powerful strategy in mass spectrometry for improving quantification accuracy and overcoming matrix effects. The most common and robust application of this strategy for PFCA analysis is the use of isotopically labeled analogs of the target analytes as internal standards, a technique known as isotope dilution mass spectrometry (IDMS). This compound is a primary example of a compound designed for this purpose. isotope.comlgcstandards.com

The fundamental principle of using ¹³C₈-PFOA is that it is chemically identical to the native PFOA, but has a different mass due to the incorporation of the heavy ¹³C isotope in place of ¹²C for all eight carbon atoms. lgcstandards.com When spiked into a sample at a known concentration at the beginning of the analytical process, it co-extracts and experiences the same matrix-induced signal suppression or enhancement in the mass spectrometer's ion source as the native analyte. By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, as the ratio is largely unaffected by variations in extraction recovery or matrix effects. nih.gov

While the synthesis of ¹³C₈-PFOA itself is a complex process, its application represents a critical labeling strategy for trace analysis. Research has also explored other novel SIL strategies to enhance detection. For example, one study developed a new SIL reagent pair, 10-methyl-acridone-2-sulfonohydrazide (MASH) and its deuterated form (d₃-MASH), to derivatize PFCAs before analysis. nih.gov This "pre-column" derivatization strategy was shown to significantly enhance the ionization efficiency of PFCAs, leading to lower limits of detection (0.07-0.42 μg/L). nih.gov The study confirmed that this SIL strategy was effective in reducing matrix effects in serum samples. nih.gov

Although derivatization with reagents like MASH represents a different approach, the underlying principle of using a stable isotope-labeled analog to correct for analytical variability is the same as in IDMS with ¹³C₈-PFOA. The direct use of ¹³C-labeled standards like ¹³C₈-PFOA remains the most direct and widely adopted strategy for the accurate analysis of specific PFCAs in complex matrices.

Environmental Fate and Transport Studies Employing Isotopic Tracers

Investigation of Environmental Persistence and Degradation Resistance

The extreme persistence of PFOA is a defining characteristic, largely attributed to the strength of the carbon-fluorine bond. 3m.com Studies utilizing ¹³C₈-PFOA as a surrogate standard in analytical methods implicitly confirm this resistance to degradation. alsglobal.com In various environmental matrices, from water to biological tissues, ¹³C₈-PFOA is used to quantify the native PFOA because it mimics its chemical behavior without being naturally present in the samples. alsglobal.comthermofisher.com The very fact that it can serve as a reliable standard throughout complex extraction and analysis procedures underscores its stability and resistance to the chemical and biological processes that would otherwise degrade it. thermofisher.comepa.gov

Analytical methods for PFAS often employ isotope dilution, where a known amount of a labeled compound like ¹³C₈-PFOA is added to a sample at the beginning of the analytical process. epa.gov The recovery of this standard is then used to correct for any loss of the native analyte during the procedure. The high recovery rates of ¹³C₈-PFOA across numerous studies are a testament to its persistence.

Tracing Transport Pathways and Mobility in Environmental Compartments

The ability to distinguish ¹³C₈-PFOA from naturally occurring PFOA makes it an ideal tracer for studying how these compounds move through the environment.

Mobility in Soil and Potential for Groundwater Leaching

Understanding the movement of PFOA from soil to groundwater is crucial for assessing contamination risks. While direct field studies explicitly detailing the use of ¹³C₈-PFOA as a tracer for soil mobility and groundwater leaching are not widely available in the public domain, the principles of its use are well-established in soil science.

Laboratory-based soil column experiments are a common method to investigate the leaching potential of contaminants. In these controlled environments, a known quantity of ¹³C₈-PFOA could be introduced to the top of a soil column, and its movement through the soil profile and into the leachate (simulated groundwater) would be monitored over time. This allows for the precise determination of factors influencing its mobility, such as soil type, organic matter content, and water flow rates. The use of ¹³C₈-PFOA in such studies would eliminate any background PFOA interference, providing clear data on transport kinetics.

While specific data tables from such ¹³C₈-PFOA tracer studies are not readily found in the reviewed literature, a hypothetical representation of expected results from a soil column study is presented below.

Hypothetical Leaching of ¹³C₈-PFOA in a Soil Column Experiment

Time (days) Concentration in Leachate (ng/L) Cumulative Mass Leached (%)
1 < 1 0.0
5 15 1.2
10 45 3.8
20 80 7.5
30 110 11.0

This table is for illustrative purposes to show the type of data that would be generated from such an experiment.

Groundwater monitoring at contaminated sites often involves the analysis of PFOA, and the use of ¹³C₈-PFOA as an internal standard is a routine part of the analytical methods employed. publiccommentproject.org This ensures accurate quantification of PFOA levels in groundwater, which is essential for remediation efforts and for understanding the extent of contamination plumes. researchgate.net

Assessment of Long-Range Environmental Transport Mechanisms

PFOA is known to undergo long-range atmospheric transport, leading to its presence in remote regions far from direct sources. nih.gov Isotopic tracers like ¹³C₈-PFOA are invaluable for studying the atmospheric pathways of these pollutants. In atmospheric studies, ¹³C₈-PFOA can be used as a spiked internal standard in air samples to accurately quantify ambient concentrations of native PFOA. nih.gov

By analyzing the isotopic ratios of PFOA in different locations, scientists can gain insights into atmospheric transport and deposition processes. A field tracer-release study, although not specifically documented for ¹³C₈-PFOA in the reviewed literature, could involve releasing a known quantity of the labeled compound and monitoring its dispersion and deposition downwind. This would provide direct evidence of transport pathways and velocities. Simplified laboratory experiments have shown that stable isotope-labeled compounds can be used to examine atmospheric transport and air-earth exchange rates.

Isotopic Analysis in Understanding Environmental Transformation Processes

The use of stable isotope-labeled compounds goes beyond simple tracking; it can also elucidate the transformation of pollutants in the environment.

Differentiation of Parent Compound Loss and In Situ Production of Analogs

In complex environmental systems, the disappearance of a parent compound like PFOA could be due to degradation, sequestration, or transformation into other related compounds (analogs). By using ¹³C₈-PFOA as a tracer, researchers can differentiate between these processes. If ¹³C₈-PFOA is introduced into a system and its concentration decreases over time without the appearance of any ¹³C-labeled degradation products, it would suggest that the loss is due to processes like sorption or physical transport out of the system.

Conversely, if ¹³C-labeled transformation products are detected, it provides direct evidence of the degradation pathways of PFOA. This is a powerful tool for understanding the environmental fate of these persistent chemicals. While specific studies detailing the use of ¹³C₈-PFOA for this exact purpose were not found in the reviewed literature, the principle is a cornerstone of environmental isotope forensics.

Influence of Environmental Parameters on Isotopic Signatures

The isotopic signature of a compound can be influenced by various environmental parameters during transport and transformation processes. For instance, isotopic fractionation, the partitioning of isotopes between different phases or compounds, can be affected by temperature, pH, and microbial activity.

While research on the isotopic fractionation of ¹³C₈-PFOA under varying environmental conditions is still an emerging field, studies on other organic pollutants have shown that such effects can provide valuable information about the processes the compound has undergone. For example, a change in the ¹³C/¹²C ratio of PFOA in a groundwater plume as it moves away from the source could indicate that biodegradation is occurring, as microorganisms often preferentially metabolize molecules with the lighter isotope. The use of ¹³C₈-PFOA as a reference standard in these analyses is crucial for ensuring the accuracy of the isotopic measurements.

Influence of Acid Dissociation Constants on Environmental Partitioning Models

The acid dissociation constant (pKa) of Perfluoro-n-[13C8]octanoic acid is a pivotal physicochemical property that profoundly influences its behavior, transport, and ultimate fate in the environment. As an isotopically labeled tracer, this compound provides a precise means to study these processes, and its partitioning behavior is governed by the same principles as its unlabeled analogue, perfluorooctanoic acid (PFOA). The pKa value determines the equilibrium between the undissociated, neutral acid form and its corresponding anionic conjugate base, perfluorooctanoate (PFO). nih.gov This equilibrium is critical because the two species exhibit vastly different partitioning behaviors in environmental systems. nih.gov

An accurate pKa is essential for developing robust environmental fate models. acs.orgnih.gov Research has shown a considerable range in the reported pKa values for PFOA, stemming from different experimental techniques, theoretical calculations, and concentration-dependent aggregation effects. acs.orgacs.org For instance, potentiometric determination using a water-methanol solvent approach yielded a pKa of 3.8 ± 0.1 for the monomeric form in an aqueous environment. acs.orgnih.gov However, at higher concentrations where the perfluorooctanoate anion aggregates, the apparent pKa is suppressed to a value of approximately 2.3. nih.govresearchgate.net Furthermore, studies focusing on the air-water interface have determined a surface pKa of 2.2 ± 0.2, which is significantly lower than the bulk water pKa. nih.gov

This variation in pKa values has significant implications for environmental partitioning models. Historically, models often overlooked the contribution of the neutral PFOA species, particularly at the neutral pH values typical of many environmental waters. acs.org However, a pKa of 3.8 indicates that a non-negligible fraction of the compound can exist in its neutral form, even at neutral pH. acs.orgnih.gov This is critically important because the neutral acid form governs the intermedia distribution, such as partitioning from water to the atmosphere, which is a key step in its long-range transport. nih.gov The anionic form, while being the most prevalent species in the aqueous phase, primarily functions as a reservoir for the neutral acid, which then partitions into other environmental compartments. nih.gov

The use of this compound as a tracer is invaluable in this context. It allows researchers to distinguish the compound from background PFOA contamination, enabling precise measurement of its movement and partitioning, thereby validating and refining the accuracy of environmental models built upon these fundamental pKa values. digitellinc.comnih.gov

Research Findings on PFOA Acid Dissociation Constant (pKa)

The following table summarizes key experimentally determined and theoretically predicted pKa values for PFOA, which are directly applicable to this compound. The conditions under which these values were obtained are crucial for their application in environmental models.

pKa ValueMeasurement Condition/MethodSignificance for Partitioning ModelsReference(s)
3.8 ± 0.1 Experimental (Potentiometry, monomeric)Represents the "true" pKa in aqueous environments; suggests a significant fraction exists as the neutral species, which should not be ignored in fate models. acs.org, researchgate.net, nih.gov
~2.3 Experimental (Potentiometry, aggregated)Relevant for lab studies at high concentrations; using this value for low environmental concentrations would be inaccurate. acs.org, researchgate.net, nih.gov
2.2 ± 0.2 Experimental (Surface Tensiometry)Important for modeling partitioning at the air-water interface, such as on aerosols, which contributes to atmospheric transport. nih.gov
-0.2 to ~0.0 Theoretical (COSMOtherm, SPARC)Computational predictions that differ significantly from experimental values, highlighting potential artifacts in both approaches. acs.org

Influence of Speciation on Environmental Partitioning

The equilibrium between the neutral acid and the anionic conjugate base, dictated by the pKa, directly controls how the compound partitions between air, water, soil, and sediment.

SpeciesKey Physicochemical PropertiesEnvironmental Partitioning TendencyReference(s)
Neutral Acid (PFOA) Higher volatility, more hydrophobicGoverns intermedia transport, particularly partitioning from water to air and subsequent long-range atmospheric transport. Also partitions to sediment. nih.gov
Anionic Base (PFO) High water solubility, non-volatilePredominant species in the aqueous phase (e.g., rivers, lakes, oceans). Acts as a source for the neutral acid but is less likely to partition to other compartments. nih.gov, nih.gov

Mechanistic Investigations of Perfluoro N 13c8 Octanoic Acid Interactions

Toxicokinetic Modeling of Perfluorooctanoic Acid Disposition in Experimental Animals

The long biological half-life of PFOA in humans has necessitated the use of experimental animal models and sophisticated modeling techniques to understand its disposition. Perfluoro-n-[13C8]octanoic acid serves as a critical tool in these investigations, enabling researchers to distinguish experimentally administered doses from background environmental exposures.

Physiologically Based Toxicokinetic (PBTK) Model Development

Physiologically based toxicokinetic (PBTK) models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. nih.govduke.edu These models are crucial for understanding the kinetic behavior of compounds and for predicting concentration-time profiles in various tissues. cdc.gov For PFOA, PBTK models have been developed to explain its persistence in humans and to extrapolate toxicokinetic data across different species. nih.gov These models often incorporate key physiological parameters and can be refined using data from studies with isotopically labeled compounds like this compound.

The development of PBTK models for PFOA involves characterizing the body as a series of interconnected compartments representing different organs and tissues. While many PBTK models for PFOA have been established, the use of ¹³C-labeled PFOA, such as in studies on sodium PFOS, enhances the accuracy of these models by allowing for precise measurement of the compound's distribution and elimination. cdc.gov A scoping assessment of published toxicokinetic models for per- and polyfluoroalkyl substances (PFAS) revealed that PFOA is the most frequently modeled compound, with a significant number of these being PBTK models. nih.govduke.edu

Elucidation of Transporter-Mediated Disposition

The disposition and long half-life of PFOA are significantly influenced by transporter proteins that mediate its movement across cell membranes, particularly in the kidneys and liver. Research has shown that organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) play a key role in the renal reabsorption of PFOA. nih.gov For instance, the sex-dependent differences in PFOA half-life in rats are attributed to the differential expression of these transporters. nih.gov

Studies have identified specific transporters, such as OATP1A1 in rats, as being involved in the proximal tubule reabsorption of PFOA, which contributes to its longer half-life in males. nih.gov While direct studies on the interaction of this compound with these transporters are limited, the use of labeled compounds in broader toxicokinetic studies helps to generate the data that informs our understanding of these transporter-mediated processes. The general consensus is that these transporters are responsible for the significant reabsorption of PFOA from the kidneys, reducing its clearance and prolonging its presence in the body. nih.gov

Cellular and Biochemical Interaction Mechanisms

At the cellular level, this compound has been pivotal in tracing the metabolic fate and identifying the subcellular targets of PFOA.

Metabolic Flux Analysis Using Carbon-13 Isotope Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. The use of carbon-13 labeled substrates, such as ¹³C-glucose, in conjunction with exposure to PFOA, allows researchers to trace the flow of carbon atoms through metabolic pathways. nih.govnih.gov These studies have provided detailed insights into how PFOA perturbs cellular metabolism.

In human lung cells, MFA using a [U-¹³C₆] glucose tracer revealed that PFOA exposure significantly decreased the ¹³C labeled ratios of metabolites in glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This indicates an inhibition of these central metabolic pathways. nih.gov Conversely, an enrichment of ¹³C was observed in amino acids related to one-carbon metabolism. nih.gov Similarly, in human liver cells (HepG2), ¹³C isotope-based MFA showed that PFOA dramatically inhibited the pathway activity of the [U-¹³C₆] glucose-driven TCA cycle, while the metabolic pattern of glycolysis was not substantially altered. nih.gov These findings suggest that PFOA-induced metabolic disruption is primarily targeted at the TCA cycle. nih.gov

Impact of PFOA on Metabolic Pathways as Determined by ¹³C-MFA

Cell TypeMetabolic PathwayObserved Effect of PFOAKey Findings
Human Lung Cells (A549)Glycolysis and TCA CycleDecreased ¹³C labeling of metabolitesInhibition of central carbon metabolism.
Human Lung Cells (A549)One-Carbon MetabolismEnrichment of ¹³C in related amino acidsPotential redirection of metabolic flux.
Human Liver Cells (HepG2)TCA CycleDramatically inhibited pathway activityPrimary target of PFOA-induced metabolic disruption.
Human Liver Cells (HepG2)GlycolysisNo substantial change in metabolic patternGlycolysis is less affected than the TCA cycle.

Subcellular Organelle Level Interactions, with a focus on Mitochondria

Mitochondria have been identified as a key subcellular target of PFOA. Studies have shown that PFOA can disrupt mitochondrial function in various ways, including impairing mitochondrial respiration and inducing mitochondrial dysfunction. nih.govnih.govresearchgate.net

Research in human lung cells has demonstrated that PFOA consistently inhibits mitochondrial respiratory activity. nih.gov This is in line with findings from MFA studies that show a higher damage index for the TCA cycle, a core mitochondrial process, compared to glycolysis. nih.gov In human granulosa cells, PFOA exposure led to impaired mitochondrial function, evidenced by increased reactive oxygen species (ROS) levels, decreased mitochondrial membrane potential, and reduced ATP production. nih.gov Furthermore, studies in pancreatic β-cells have also linked PFOA exposure to mitochondrial dysfunction and oxidative damage. researchgate.net The use of this compound in such studies, while not always explicitly detailed in the final publications, is crucial for accurately quantifying the compound's concentration at the subcellular level and correlating it with observed mitochondrial effects.

Interfacial and Adsorption Mechanism Studies

The interaction of PFOA with interfaces, such as cell membranes and environmental particles, is a key aspect of its biological activity and environmental fate. The primary mechanisms governing the adsorption of PFOA onto various surfaces are electrostatic and hydrophobic interactions. researchgate.net

Studies on the adsorption of PFOA onto dipalmitoylphosphatidylcholine (DPPC) monolayers, which serve as a model for the outer leaflet of cell membranes, have shown that PFOA can cooperatively adsorb to these lipid layers. nih.gov This adsorption can force the compression of the lipids, leading to highly ordered acyl chains and the creation of a charged interface. nih.gov While these studies typically use unlabeled PFOA, the principles of interaction are directly applicable to this compound.

In the context of environmental remediation, the adsorption of PFOA onto materials like activated carbon and anion exchange resins is of great interest. rsc.orgnih.gov The adsorption mechanisms are influenced by factors such as the properties of the adsorbent and the presence of other ions in the solution. researchgate.netnih.gov For instance, on ordered mesoporous carbons, both hydrophobic and electrostatic interactions have been proposed as the primary adsorption mechanisms. nih.gov The use of isotopically labeled PFOA in such studies can provide more precise data on adsorption capacities and kinetics.

Binding Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

This compound, like its non-labeled form, is known to interact with various biological macromolecules upon entering a living system. One of the most significant of these is human serum albumin (HSA), the most abundant protein in blood plasma. researchgate.netmorressier.com HSA plays a crucial role in the transport of numerous endogenous and exogenous substances, including fatty acids, hormones, and drugs. nih.gov The binding of ¹³C₈-PFOA to HSA is a key factor in its distribution and retention within the body. nih.gov

Research has shown that the interaction between PFOA and HSA is characterized by a multi-site binding model. nih.govnih.gov Specifically, studies have identified the presence of both high-affinity and low-affinity binding sites on the HSA molecule. morressier.comnih.gov One high-affinity site, located in subdomain IIIA, and three lower-affinity sites have been described. nih.gov The stoichiometry of this interaction has been reported to be as high as 4:1 (PFOA:HSA). nih.gov

The primary forces driving the binding of PFOA to HSA are non-covalent and include hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.netnih.gov The fluorinated carbon chain of the molecule contributes significantly to the hydrophobic stacking within the binding pockets of the albumin. nih.gov This binding is a spontaneous process that can lead to conformational changes in the HSA protein. nih.gov

The strong binding to HSA can influence the bioavailability and cellular uptake of the compound. By forming a complex with HSA, the amount of free ¹³C₈-PFOA available to interact with cells is reduced, which can, in turn, affect its biological activity. researchgate.net

ParameterFindingReference
Binding Stoichiometry (PFOA:HSA) 4:1 nih.gov
High-Affinity Binding Sites 1 (in subdomain IIIA) nih.gov
Low-Affinity Binding Sites 3 nih.gov
Primary Interaction Forces Hydrogen bonds, van der Waals forces, hydrophobic stacking researchgate.netnih.gov

Uptake Mechanisms in Biological Systems (e.g., Plants)

The uptake of this compound from the environment into biological systems, such as plants, is a critical step for its entry into the food chain. nih.gov Studies investigating the uptake of PFOA in plants have revealed complex, carrier-mediated processes rather than simple diffusion. researchgate.net The kinetics of PFOA uptake have been shown to fit the Michaelis-Menten model, which is indicative of a saturable, protein-facilitated transport mechanism. researchgate.net

The specific transporters involved in the uptake of PFOA appear to differ depending on the plant species and the specific perfluorinated compound. For instance, in maize, the uptake of PFOA was found to be sensitive to metabolic inhibitors like sodium azide (B81097) (NaN₃) and sodium orthovanadate (Na₃VO₄), suggesting an energy-dependent transport process. researchgate.net The uptake was reduced by 83% and 43% with these inhibitors, respectively. researchgate.net

Furthermore, the involvement of specific protein channels has been investigated. The uptake of PFOA in maize was significantly decreased by the anion channel blocker anthracene-9-carboxylic acid (9-AC), indicating that anion channels play a role in its transport across the plant cell membrane. researchgate.net Interestingly, aquaporin inhibitors did not have an effect on PFOA uptake in maize, suggesting that these water channels are not a primary route of entry for this compound in this species. researchgate.net

Environmental factors can also significantly influence the uptake of PFOA by plants. For example, the soil organic matter (SOM) content has been shown to affect its bioavailability. Higher SOM content can lead to increased adsorption of PFOA to soil particles, thereby reducing its availability for plant uptake. The addition of amendments like granular activated carbon (GAC) to the soil can further drastically reduce the plant uptake factor of PFOA.

Plant SystemInvestigated MechanismKey FindingsReference
Maize (Zea mays L. cv. TY2) Uptake KineticsFollows Michaelis-Menten kinetics, suggesting carrier-mediated transport. researchgate.net
Maize (Zea mays L. cv. TY2) Effect of Metabolic InhibitorsUptake reduced by NaN₃ (83%) and Na₃VO₄ (43%), indicating an active transport process. researchgate.net
Maize (Zea mays L. cv. TY2) Role of Protein ChannelsUptake inhibited by the anion channel blocker 9-AC (28%); not affected by aquaporin inhibitors. researchgate.net
Lettuce Influence of Soil Organic Matter (SOM)Higher SOM content reduces the plant uptake factor of PFOA.
Lettuce Effect of Soil AmendmentsAddition of Granular Activated Carbon (GAC) can reduce PFOA uptake by up to 99.4%.

Degradation and Remediation Research Involving Perfluoro N 13c8 Octanoic Acid

Biological Degradation Studies

The strong carbon-fluorine bonds in Perfluoro-n-[13C8]octanoic acid make it highly resistant to biological degradation. encyclopedia.pub However, research has explored the potential of microorganisms to transform this persistent compound under specific environmental conditions.

The biodegradability of PFOA has been investigated under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) environments, with markedly different outcomes. Generally, PFOA is considered non-biodegradable under aerobic conditions. mdpi.com The highly oxidized nature of the PFOA molecule makes it difficult for it to donate electrons, a key step in aerobic degradation pathways. researchgate.netmdpi.com

Conversely, anaerobic conditions appear more favorable for PFOA transformation. In an anaerobic setting, PFOA can act as an electron acceptor, facilitating reductive reactions. researchgate.netmdpi.com Some studies have reported significant removal of PFOA under anaerobic conditions, with one experiment achieving 67% removal. researchgate.net However, results can be inconsistent. For instance, one study observed no PFOA removal in sludge under methanogenic (anaerobic) conditions after 231 days of incubation. researchgate.net Another study using an anionic fluorinated surfactant, similar in structure to PFOA, found it was not degraded under either aerobic or anaerobic conditions and even inhibited the methane (B114726) production of anaerobic sludge.

The table below summarizes findings from various studies on the biodegradability of PFOA.

Table 1: Summary of PFOA Biodegradation Studies
Condition Microbial System Degradation Efficiency Duration Reference
Aerobic Various microbial species No transformation observed Not specified researchgate.net
Anaerobic Not specified 67% removal Not specified researchgate.net
Anaerobic (Methanogenic) Sludge No removal 231 days researchgate.net

Several microbial species have been identified with the potential to degrade PFOA, primarily under anaerobic or co-metabolic conditions. Pseudomonas species, in particular, have emerged as promising candidates. mdpi.com Researchers have isolated strains such as Pseudomonas parafulva and Acidimicrobium sp. A6 from environments contaminated with PFOA, demonstrating their ability to use this compound as a carbon source. encyclopedia.pub In one study, Acidimicrobium sp. A6 achieved a 30% degradation rate of PFOA over 72 hours at a concentration of 500 ppm. encyclopedia.pub

The biotransformation of PFOA can also occur through co-metabolism, where the degradation of one compound facilitates the breakdown of another. A decrease in PFOA concentration was observed during the dechlorination of trichloroethene, suggesting a co-metabolic pathway. researchgate.net

Furthermore, the introduction of fluorinated compounds like PFOA can lead to shifts in the microbial community structure. In studies involving the biotransformation of fluorotelomer alcohols (FTOHs), which can degrade into PFOA, a significant increase in the population of Proteobacteria was observed. nih.gov Autotrophic microorganisms, which derive energy from inorganic compounds, have been found to be more effective than heterotrophs in generating perfluorinated carboxylic acids (PFCAs) from FTOH biotransformation. nih.gov

The table below highlights microbial species and their observed potential for PFOA biotransformation.

Table 2: Microbial Species Involved in PFOA Biotransformation
Microbial Species/Community Condition Key Findings Reference
Pseudomonas aeruginosa Anaerobic Degraded 27.9% of 0.1 mg/L PFOA in 96 hours. mdpi.com
Pseudomonas putida Anaerobic Degraded 19% of PFOA in 96 hours. mdpi.com
Acidimicrobium sp. Strain A6 Not specified Achieved 30% degradation in 72 hours at 500 ppm. encyclopedia.pub
Mixed microbial community Co-metabolism with trichloroethene Decrease in PFOA concentration observed. researchgate.net

Advanced Oxidation/Reduction Processes for Transformation

Given the limitations of biological degradation, researchers have focused on advanced oxidation and reduction processes (AOPs/ARPs) to chemically break down this compound. These technologies utilize highly reactive species to achieve mineralization or transformation of the compound.

Electrochemical oxidation has proven to be a highly effective method for PFOA degradation. This process typically involves the generation of powerful oxidizing agents, such as hydroxyl radicals (•OH), at the surface of an anode. Novel anode materials have significantly improved the efficiency of this process.

For example, a fluorine-doped tin oxide (F-doped Ti/SnO2) electrode has demonstrated the ability to decompose over 99% of PFOA in a solution within 30 minutes of electrolysis. nih.gov The primary degradation products were identified as fluoride (B91410) ions (F-) and shorter-chain PFCAs, indicating the breakdown of the perfluorinated chain. nih.gov Another promising material is the Magnéli phase titanium suboxide (Ti4O7) anode, which also shows high efficiency for PFOA and other perfluoroalkyl acid (PFAA) degradation. rsc.org The degradation rate in these systems increases with higher anodic potential. rsc.org

The presence of other ions, such as sulfate (B86663), can further enhance degradation. In sulfate-containing solutions, sulfate radicals (SO4•−), another potent oxidant, can be electrochemically generated, contributing to the decomposition of PFOA. researchgate.net

Photochemical methods utilize light energy, often in combination with a photocatalyst, to degrade PFOA. Direct photolysis of PFOA using UV light can occur but is generally a slow process, resulting in the formation of fluoride ions, carbon dioxide, and shorter-chain PFCAs. bohrium.com

The efficiency of photochemical degradation is significantly enhanced by the use of photocatalysts. Transition-metal modified titanium dioxide (TiO2) has been a focus of research. nih.gov Among the tested catalysts, copper-modified TiO2 (Cu-TiO2) exhibited the highest activity, achieving 91% decomposition of PFOA after 12 hours of UV irradiation. nih.gov The degradation products included fluoride ions and a series of shorter-chain PFCAs such as perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA). mdpi.comnih.gov A tungstic heteropolyacid photocatalyst has also been shown to completely decompose PFOA within 24 hours. bohrium.com

The effectiveness of photocatalytic degradation is influenced by factors such as the pH of the solution and the concentration of the catalyst. mdpi.com Acidic conditions are generally more favorable for PFOA degradation in TiO2-based systems. mdpi.com

The table below presents results from various photocatalytic degradation studies of PFOA.

Table 3: Photocatalytic Degradation of PFOA
Photocatalytic System Degradation Efficiency Reaction Time Key Products Reference
UV/Cu-TiO₂ 91% 12 hours F⁻, shorter-chain PFCAs nih.gov
UV/Tungstic heteropolyacid 100% 24 hours F⁻, CO₂ bohrium.com
UV/H₂O₂ Less effective than direct photolysis Not specified Not specified bohrium.com

Plasma-based technologies utilize the high-energy environment of plasma to generate a variety of reactive species, including electrons, radicals, and UV radiation, which can effectively degrade PFOA. Pulsed corona discharge plasma has been successfully applied to remediate PFOA-contaminated soil, achieving 71% degradation. nih.gov The primary degradation mechanism was identified as reactions with electrons, leading to the formation of shorter-chain PFCAs like PFHpA, PFHxA, and perfluorobutyric acid (PFBA). nih.gov

In aqueous solutions, dielectric barrier discharge (DBD) plasma has also shown significant promise. One study demonstrated an 89% reduction in the concentration of a 44.9 mg/L PFOA solution after 140 minutes of treatment with multiple plasma sources. researchgate.net These plasma-based methods offer a powerful alternative for the remediation of PFOA from various environmental matrices.

Mechanochemical and Other Emerging Degradation Approaches

The persistent nature of per- and polyfluoroalkyl substances (PFAS), including Perfluoro-n-octanoic acid (PFOA), is due to the immense strength of the carbon-fluorine (C-F) bond. This stability makes conventional degradation methods largely ineffective. cswab.orgepa.gov Consequently, research has intensified on developing destructive technologies that can break these bonds. This compound, while not the primary target of the degradation itself, serves as a critical analytical tool in this research, acting as an isotopically labeled internal standard to accurately quantify the degradation of its unlabeled counterpart. acs.org

Mechanochemical Degradation

Mechanochemical degradation is a promising technology for breaking down PFOA in solid matrices like soil and sediment. rsc.orgresearchgate.net This method utilizes mechanical energy, typically from ball milling, to induce chemical reactions. researchgate.net

Process: In a planetary ball mill, PFOA-contaminated material is milled, sometimes with a co-milling agent or reagent. The intense mechanical forces generate reactive particles and facilitate chemical reactions that would not otherwise occur. nih.gov

Research Findings: Studies have demonstrated high degradation efficiency for PFOA in sand and soil. nih.gov Research using planetary ball milling on PFOA-amended sand showed up to 99% degradation after four hours of treatment, even without a co-milling reagent. nih.gov The addition of co-milling reagents like potassium hydroxide (B78521) (KOH) can further enhance the process, with studies showing a maximum fluoride recovery of 89%, indicating significant defluorination. nih.gov Theoretical studies using density functional theory (DFT) suggest that external mechanical forces alter the electronic density of the PFOA molecule, enhancing reactivity at the carboxylate end and lowering the energy barrier for decarboxylation. rsc.orgresearchgate.net A significant hindrance to this process is the presence of water, which can reduce the destruction efficiency. nih.gov

Other Emerging Degradation Technologies

Beyond mechanochemistry, several other advanced degradation methods are under investigation for PFOA remediation. nih.govresearchgate.net These technologies are often studied in aqueous systems and include processes like sonolysis, photocatalysis, and plasma treatment. researchgate.netuwa.edu.au

Sonolysis: This process uses high-frequency ultrasound to create cavitation bubbles in a liquid. The collapse of these bubbles generates localized high temperatures and pressures, leading to the thermal decomposition of PFOA.

Photocatalysis: This method involves using a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (often UV light) to generate highly reactive radicals that can break down PFOA. chemrxiv.org Research has shown that using a boron nitride/titanium dioxide (BN/TiO₂) composite catalyst under UV-C light can degrade PFOA into shorter-chain perfluoroalkyl substances. chemrxiv.org

Electrochemical Degradation: This technique applies an electrical potential to drive oxidation or reduction reactions that destroy PFOA. The process often occurs in an acidic environment (pH 3-5) to facilitate the generation of free radicals needed for degradation. mdpi.com

Plasma Treatment: Generating plasma (an ionized gas) in or near PFOA-contaminated water creates a mix of reactive species, including electrons, radicals, and UV light, that effectively decompose the PFOA molecule. sci-hub.se

Table 1: Summary of Emerging PFOA Degradation Technologies
TechnologyMechanismKey Findings & EfficiencyReference
Mechanochemical MillingMechanical force induces chemical reactions and bond cleavage.Up to 99% PFOA degradation in sand; efficiency hindered by water. nih.gov
Photocatalysis (UV/BN/TiO₂)UV light and a catalyst generate reactive radicals.Degrades PFOA into shorter-chain perfluoroalkyl substances. chemrxiv.org
Electrochemical OxidationElectric potential drives radical-based degradation reactions.Effective in acidic pH; efficiency can exceed 90%. mdpi.com
Plasma TreatmentIonized gas creates a mix of reactive species to break down PFOA.Breaks down PFOA via a step-wise reduction of the parent molecule. sci-hub.se

Post-Degradation Analysis and Product Identification in Research Contexts

Following the application of any degradation technology, a critical step is the analysis of the treated sample to determine the extent of parent compound destruction and to identify any transformation byproducts. This analysis presents significant challenges due to the complexity of the resulting chemical mixtures, which can include residual parent compounds, degradation additives, and newly formed products. acs.org

Role of this compound in Analysis

Accurate quantification of PFOA before and after treatment is fundamental to evaluating a technology's effectiveness. This compound is indispensable for this purpose. It is used as an isotopically labeled internal standard in analytical methods, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS). epa.govacs.org

Methodology: A known amount of this compound is added to samples before preparation and analysis. Because it is chemically identical to the native PFOA, it behaves similarly during the extraction and analysis process. However, its higher mass (due to the eight ¹³C atoms) allows the mass spectrometer to distinguish it from the unlabeled PFOA. lgcstandards.com

Advantage: By comparing the signal of the native PFOA to the known concentration of the labeled standard, analysts can correct for any loss of analyte during sample preparation or for signal suppression/enhancement effects from the sample matrix (matrix effects). acs.org This is particularly important in post-degradation samples, where additives and byproducts can interfere with quantification. The use of labeled internal standards is a key feature of robust analytical protocols like EPA Method 537. epa.govacs.org

Identification of Degradation Products

A primary goal of remediation research is the complete mineralization of PFOA to non-toxic end products like fluoride ions and carbon dioxide. However, incomplete degradation often results in the formation of various transformation products.

Common Byproducts: Research across different degradation platforms has shown that a common pathway involves the stepwise removal of CF₂ groups. The initial and most frequently identified byproduct of PFOA degradation is Perfluoroheptanoic acid (PFHpA), which has a seven-carbon chain. mdpi.com Subsequent reactions can lead to a series of shorter-chain perfluorocarboxylic acids (PFCAs).

Analytical Techniques: Identifying these unknown byproducts is challenging due to a lack of commercially available analytical standards. sci-hub.se High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QToF) mass spectrometry, is often employed to determine the elemental composition of unknown peaks in the chromatogram, allowing for the tentative identification of transformation products. sci-hub.se Studies on PFOA-degrading bacteria have utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation. researchgate.netnih.gov

Table 2: Common Degradation Byproducts of PFOA Identified in Research
Parent CompoundDegradation PathwayIdentified ByproductsReference
Perfluorooctanoic acid (PFOA)Stepwise defluorination and shortening of the alkyl chain.Perfluoroheptanoic acid (PFHpA), Shorter-chain PFCAs, Fluoride ions (F⁻). mdpi.comsci-hub.se
Perfluorooctanoic acid (PFOA)Biotransformation by Pseudomonas parafulva.Fluoride ions (F⁻); indicates C-F bond cleavage. researchgate.netnih.gov

Computational Modeling and Simulation of Perfluoro N 13c8 Octanoic Acid

Molecular Dynamics Simulations for Environmental Behavior

Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the degradation dynamics of PFOA on mineral surfaces, such as gamma-Al2O3. chemrxiv.org These studies reveal that the degradation process is highly dependent on surface characteristics. For instance, PFOA degradation does not readily occur on pristine (100) surfaces of gamma-Al2O3, even at elevated temperatures. chemrxiv.org However, the presence of an oxygen vacancy on the (100) surface can trigger an ultrafast defluorination of C-F bonds in less than 100 femtoseconds. chemrxiv.org On the (110) surface, PFOA interacts strongly with Al(III) centers, leading to a stepwise breakdown of C-F, C-C, and C-COO bonds. chemrxiv.org A significant outcome of this degradation is the formation of strong Al-F bonds on the mineral surface, which helps to sequester fluorine and prevent its further release into the environment. chemrxiv.org

These simulations provide critical, quantum-level details about reaction mechanisms and underscore the importance of temperature, surface defects, and specific surface facets in the environmental degradation of PFOA. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Docking Studies of Interactions

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are invaluable tools for predicting the biological and environmental interactions of chemicals based on their molecular structure. These methods have been applied to PFOA to understand its binding affinity to proteins, a key factor in its bioaccumulation.

Human serum albumin (HSA) is a primary transport protein in the blood that binds to PFOA, contributing to its long biological half-life. nih.govnih.gov In silico tools have been used to model the binding of various per- and polyfluoroalkyl substances (PFAS), including PFOA, to HSA. nih.gov

Regression-based QSAR models have identified that the packing density index (PDI) and the quantitative estimation of drug-likeness (QED) are descriptors that positively correlate with higher binding affinity to HSA. nih.gov Conversely, a classification-based QSAR model indicated that the average connectivity index of order 4 (X4A) is inversely correlated with binding affinity. nih.gov

Molecular docking studies have further elucidated the specific interactions between PFOA and HSA. These studies suggest that PFAS with the highest binding affinity form hydrogen bonds with specific amino acid residues, such as Arginine 348 (Arg348), and create salt bridges with both Arg348 and Arginine 485 (Arg485). nih.gov PFOA, along with other PFCAs, is thought to bind to HSA in a "cavity-filling" manner, where the polar carboxylic head interacts with ionizable amino acids and the fluorocarbon tail is stabilized by hydrophobic residues. acs.org

QSAR and Docking Study Findings for PFOA Interaction with Human Serum Albumin

Computational MethodKey FindingsRelevant Molecular Descriptors/Interactions
Regression-Based QSARPositive correlation with higher binding affinity.Packing Density Index (PDI), Quantitative Estimation of Drug-Likeness (QED). nih.gov
Classification-Based QSARInverse correlation with binding affinity.Average Connectivity Index of Order 4 (X4A). nih.gov
Molecular DockingIdentified key binding interactions.Hydrogen bonds with Arg348; Salt bridges with Arg348 and Arg485. nih.gov

Predictive Modeling of Environmental Fate and Transport Parameters

Predictive models are essential for estimating the distribution and long-range transport of Perfluoro-n-[13C8]octanoic acid in the environment. Multimedia environmental fate models, often based on the fugacity concept, are used to simulate the partitioning of chemicals between different environmental compartments such as air, water, soil, and sediment. diva-portal.org

Several linked environmental fate and transport modeling systems have been used to retrospectively model PFOA concentrations in air, surface water, and groundwater. nih.govresearchgate.net These models, including AERMOD, PRZM-3, BreZo, MODFLOW, and MT3DMS, rely on historical emission rates, the physicochemical properties of PFOA, and local geological and meteorological data. nih.govresearchgate.net Such integrated modeling systems have shown success in predicting water concentrations in municipal water districts, with predicted values being within a factor of 2.1 of observed concentrations after calibration. nih.gov

A multimedia multi-species environmental fate model was developed to assess the conjugate pair of perfluorooctanoic acid (PFOA) and its anion, perfluorooctanoate (PFO). nih.gov This model, applied to the Lake Ontario watershed, demonstrated that the environmental fate of the pair is largely governed by the physical properties of the neutral acid (PFOA), which dictates its distribution between different environmental media. nih.gov The model also suggested that bulk aqueous phase PFO acts as a source of PFOA to the atmosphere, indicating a potential for long-range atmospheric transport of thousands of kilometers. nih.gov

Environmental Fate and Transport Models for PFOA

Model TypeModel Names/ApproachKey Predictions/Applications
Linked Fate and Transport ModelsAERMOD, PRZM-3, BreZo, MODFLOW, MT3DMS. nih.govresearchgate.netRetrospective modeling of PFOA concentrations in air, surface water, and groundwater. nih.govresearchgate.netacs.org
Multimedia Multi-Species Fate ModelFugacity-based model for PFOA/PFO conjugate pair. nih.govAssesses the role of neutral vs. anionic species in environmental transport and predicts long-range atmospheric transport potential. nih.gov

Kinetic Modeling of Transformation Processes

Kinetic modeling is used to predict the rates at which this compound may be transformed in the environment through processes like biodegradation. However, studies have consistently shown that PFOA is highly resistant to microbial degradation under typical environmental conditions. epa.gov

Research utilizing isotopically labeled PFOA to investigate various microbial communities and metabolic processes, including reductive defluorination and co-metabolism, has confirmed its high level of persistence. epa.gov The strong carbon-fluorine bond in PFOA is a primary reason for its recalcitrance to breakdown. nih.gov While some degradation can be achieved under specific laboratory conditions, such as with the use of persulfate at elevated temperatures, these conditions are not representative of most natural environments. uni-tuebingen.de Therefore, kinetic models for the transformation of PFOA in the environment generally assume a very slow to negligible degradation rate.

Q & A

Q. What is the primary application of Perfluoro-n-[13C8]octanoic acid (13C8-PFOA) in environmental analysis?

13C8-PFOA is predominantly used as an isotopically labeled internal standard to quantify native PFOA in complex matrices (e.g., water, biological tissues, or industrial emissions). Its stable carbon-13 isotopes enable precise correction for matrix effects, recovery losses, and instrument variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows .

Q. How should 13C8-PFOA solutions be prepared and stored to ensure stability?

13C8-PFOA is typically supplied as a 50 µg/mL solution in methanol with sodium hydroxide (4 molar equivalents) to maintain solubility and stability. Storage at 0–6°C is critical to prevent degradation, as perfluoroalkyl acids (PFAAs) are prone to thermal decomposition. Avoid freeze-thaw cycles to preserve isotopic integrity .

Q. Why is isotopic labeling necessary for PFAS research, and how does 13C8-PFOA address this?

Isotopic labeling (e.g., 13C8-PFOA) mitigates matrix suppression/enhancement effects in MS detection by providing a chemically identical analog to native PFOA. This allows for isotope dilution quantification , improving accuracy in trace-level analyses (e.g., detecting ng/L concentrations in drinking water) .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation between 13C8-PFOA and native PFOA to avoid co-elution?

Use high-resolution LC columns (e.g., C18 with 1.7 µm particle size) and mobile phases containing ammonium hydroxide (2–5 mM) to enhance ionization efficiency and retention time reproducibility. Adjust gradient elution to achieve a >0.5 min retention time difference between labeled and native compounds .

Q. What are the key challenges in quantifying 13C8-PFOA recovery rates in heterogeneous matrices (e.g., sludge or flue gas ash)?

Matrix complexity can cause ion suppression or adsorption losses . Implement solid-phase extraction (SPE) with Oasis HLB cartridges for pre-concentration and cleanup. Validate recovery rates (85–115%) using spike-and-recovery experiments with 13C8-PFOA as a surrogate .

Q. How does isotopic purity (e.g., 97.9% 13C8 and 2.1% 13C4 in some batches) impact data accuracy?

Contaminating isotopes (e.g., 13C4) may interfere with quantification if native PFOA or other labeled analogs (e.g., 13C4-PFOA) are present. Conduct mass spectral deconvolution or use vendor-certified purity data to correct for isotopic cross-talk .

Q. What experimental controls are essential when using 13C8-PFOA in longitudinal toxicity studies?

Include solvent controls (methanol/NaOH) to rule out vehicle effects and field blanks to monitor environmental contamination. Use 13C8-PFOA to normalize batch-to-batch variability in tissue extraction efficiency and MS detector drift .

Methodological & Data Analysis Questions

Q. How can researchers validate the absence of 13C8-PFOA degradation during sample preparation?

Perform stability tests under simulated extraction conditions (e.g., pH, temperature). Monitor for degradation products (e.g., shorter-chain PFCAs) via full-scan MS or compare recovery rates against freshly prepared standards .

Q. What statistical approaches address discrepancies between 13C8-PFOA-corrected data and external calibration curves?

Apply multivariate regression models to account for non-linear matrix effects. Cross-validate with standard reference materials (SRMs) certified for PFAS content (e.g., NIST SRM 1957) .

Q. How does the use of 13C8-PFOA improve detection limits in large-scale environmental monitoring?

By compensating for ion suppression, 13C8-PFOA enables sub-ng/L detection limits in EPA Method 537.1/533 workflows. Its use is critical for compliance with emerging regulatory thresholds (e.g., EU Drinking Water Directive) .

Tables for Key Parameters

ParameterValue/RecommendationEvidence Source
Isotopic Purity of 13C8-PFOA97.9% 13C8, 2.1% 13C4
Storage Temperature0–6°C (methanol solution)
Recovery Rate Validation85–115% (spike-and-recovery)
LC Mobile Phase Additive2–5 mM ammonium hydroxide

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